molecular formula C16H19N3O2S B5858040 (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5858040
M. Wt: 317.4 g/mol
InChI Key: FOFDKEBONZQCES-JXMROGBWSA-N
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Description

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-5-8-12(21-4)9-6-11/h5-10H,1-4H3,(H,17,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDKEBONZQCES-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Coupling with 4-Methoxyphenylpropenoic Acid: The final step involves coupling the thiadiazole derivative with 4-methoxyphenylpropenoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE stands out due to its unique combination of a thiadiazole ring and a propenamide moiety, which imparts distinct biological activities and chemical reactivity.

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